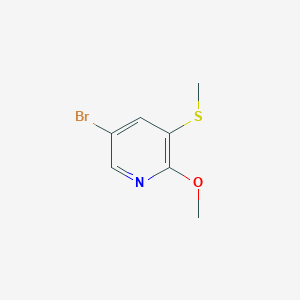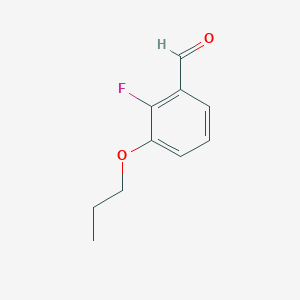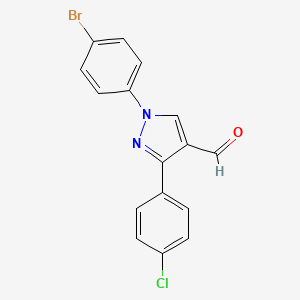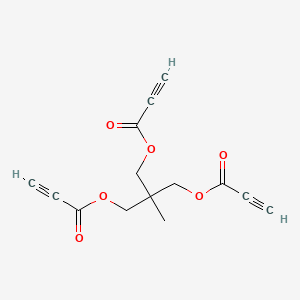
Trimethylolethane tripropiolate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolethane tripropiolate (TMPT) is an organic compound with the chemical formula C9H18O6. It is a white, odorless, crystalline solid with a melting point of 140°C and a boiling point of 255°C. TMPT is a tripropiolate ester, meaning it has three propiolate groups attached to the trimethylolethane molecule. TMPT is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a catalyst in the production of various chemicals. It has also been used as a food additive in some countries.
Applications De Recherche Scientifique
Trimethylolethane tripropiolate, 97% has several applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of various chemicals, and as a food additive in some countries. It is also used as a stabilizing agent in the production of polymers, as a plasticizer in the manufacture of polyvinyl chloride (PVC) plastics, and as a surfactant in the production of detergents. In addition, Trimethylolethane tripropiolate, 97% has been used to study the structure and properties of polymers, to investigate the effects of chemical additives on the properties of polymers, and to study the effects of environmental pollution on the environment.
Mécanisme D'action
The mechanism of action of Trimethylolethane tripropiolate, 97% is not well-understood. It is believed to act as a surfactant, reducing the surface tension of aqueous solutions. This reduces the energy needed to form micelles, allowing for the formation of more stable micelles. It is also believed to act as a plasticizer, increasing the flexibility of polymers. Finally, it is believed to act as a stabilizer, preventing the breakdown of polymers due to environmental factors such as heat, light, and oxidation.
Biochemical and Physiological Effects
Trimethylolethane tripropiolate, 97% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects in animal studies. In addition, it has been found to reduce the formation of reactive oxygen species in cell cultures. It has also been found to reduce the production of inflammatory cytokines and to inhibit the activity of pro-inflammatory enzymes. Finally, it has been found to reduce the formation of advanced glycation end products, which are associated with the development of chronic diseases such as diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylolethane tripropiolate, 97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Another advantage is that it is soluble in a wide range of organic solvents, making it easy to use in a variety of laboratory experiments. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Another limitation is that it has a low vapor pressure, making it difficult to use in gas-phase experiments.
Orientations Futures
There are several potential future directions for research involving Trimethylolethane tripropiolate, 97%. One potential area of research is the use of Trimethylolethane tripropiolate, 97% in the production of polymers and other materials. Another potential area of research is the use of Trimethylolethane tripropiolate, 97% as a plasticizer and surfactant in the production of plastics and detergents. Another potential area of research is the use of Trimethylolethane tripropiolate, 97% as an anti-inflammatory and antioxidant agent. Finally, research into the potential biochemical and physiological effects of Trimethylolethane tripropiolate, 97% could lead to new treatments for chronic diseases such as diabetes and cancer.
Méthodes De Synthèse
Trimethylolethane tripropiolate, 97% can be synthesized from trimethylolpropane (TMP) and propiolic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature between 80-120°C. The reaction proceeds in two steps. First, TMP reacts with propiolic acid to form a trimethylolpropyl propionate intermediate. Then, this intermediate is hydrolyzed to form Trimethylolethane tripropiolate, 97%. The reaction is typically complete in one hour.
Propriétés
IUPAC Name |
[2-methyl-3-prop-2-ynoyloxy-2-(prop-2-ynoyloxymethyl)propyl] prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h1-3H,8-10H2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLMVBUAVEDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylolethane tripropiolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

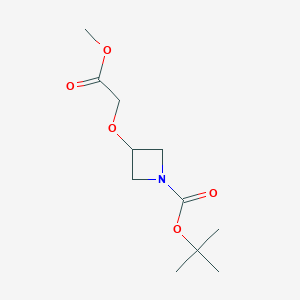
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)
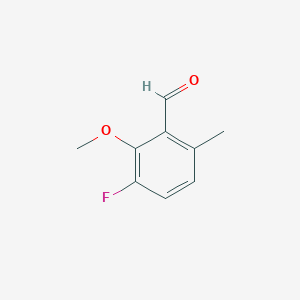
![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)
